molecular formula C18H24ClN3O2 B6107522 N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(1-piperidinyl)acetamide

N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(1-piperidinyl)acetamide

Cat. No. B6107522
M. Wt: 349.9 g/mol
InChI Key: LYEWXWSLTVDEHK-UHFFFAOYSA-N
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Description

N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(1-piperidinyl)acetamide, also known as compound X, is a synthetic compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Mechanism of Action

The exact mechanism of action of N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(1-piperidinyl)acetamide X is not fully understood. However, it is believed to act on the central nervous system by inhibiting the reuptake of certain neurotransmitters, including dopamine and norepinephrine. This leads to an increase in the concentration of these neurotransmitters in the brain, which can have various effects on behavior and physiology.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine and norepinephrine levels in the brain, which can lead to increased alertness, improved cognitive function, and an overall improvement in mood. It has also been shown to have analgesic effects, making it a potential treatment for pain.

Advantages and Limitations for Lab Experiments

Compound X has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research purposes. Another advantage is that it has been shown to have a variety of potential applications in scientific research. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings. Additionally, the N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(1-piperidinyl)acetamide may have side effects that need to be carefully monitored.

Future Directions

There are several future directions for research on N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(1-piperidinyl)acetamide X. One potential direction is to study its effects on other neurotransmitters and their receptors. Another potential direction is to investigate its potential as a treatment for other neurological disorders, such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this this compound.
In conclusion, this compound X has potential applications in scientific research, particularly in the study of the nervous system. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are all areas of interest for future research.

Synthesis Methods

Compound X can be synthesized using various methods, including the reaction of 2-chlorobenzylamine with pyrrolidine-3-carboxylic acid followed by reaction with piperidine-1-carboxylic acid. The resulting N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(1-piperidinyl)acetamide can then be purified using column chromatography. Another method involves the reaction of 2-chlorobenzylamine with pyrrolidine-3-carboxylic acid followed by reaction with piperidine-1-acetic acid. The resulting this compound can then be purified using recrystallization.

Scientific Research Applications

Compound X has potential applications in scientific research, particularly in the study of the nervous system. It has been studied as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential use as a pain reliever and as an anesthetic.

properties

IUPAC Name

N-[1-[(2-chlorophenyl)methyl]-5-oxopyrrolidin-3-yl]-2-piperidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClN3O2/c19-16-7-3-2-6-14(16)11-22-12-15(10-18(22)24)20-17(23)13-21-8-4-1-5-9-21/h2-3,6-7,15H,1,4-5,8-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYEWXWSLTVDEHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)NC2CC(=O)N(C2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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